2-Mesatp
Overview
Description
Preparation Methods
2-Methylthioadenosine 5’-triphosphate can be synthesized through a series of chemical reactions starting from adenosine. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pH, and the use of specific catalysts .
Chemical Reactions Analysis
2-Methylthioadenosine 5’-triphosphate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. Common reagents used in these reactions include enzymes like ATPases for hydrolysis and oxidizing agents for oxidation reactions. The major products formed from these reactions are typically adenosine derivatives and inorganic phosphate.
Scientific Research Applications
2-Methylthioadenosine 5’-triphosphate has a wide range of scientific research applications. In chemistry, it is used as a tool to study purinergic signaling pathways and receptor pharmacology . In biology, it is employed to investigate cellular processes such as calcium influx and neurotransmitter release . In medicine, it has potential therapeutic applications in treating conditions like chronic pain and inflammation by targeting P2X and P2Y receptors . Additionally, it is used in industrial applications for the development of new drugs and diagnostic tools .
Mechanism of Action
2-Methylthioadenosine 5’-triphosphate exerts its effects by binding to and activating P2X and P2Y receptors . Upon activation, these receptors facilitate the influx of cations like calcium and sodium, leading to cellular depolarization and activation of downstream signaling pathways . The molecular targets include various subtypes of P2X and P2Y receptors, which are distributed throughout the nervous, cardiovascular, and immune systems .
Comparison with Similar Compounds
2-Methylthioadenosine 5’-triphosphate is often compared with other purinergic receptor agonists such as adenosine triphosphate (ATP) and 2-methylthioadenosine diphosphate (2-Mesadp) . While ATP is a natural ligand for purinergic receptors, 2-Methylthioadenosine 5’-triphosphate has enhanced stability and potency due to the presence of the methylthio group . 2-Methylthioadenosine diphosphate, on the other hand, is more selective for P2Y receptors . The unique structural modifications in 2-Methylthioadenosine 5’-triphosphate make it a valuable tool for studying purinergic signaling with greater specificity and efficacy .
Properties
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N5O13P3S/c1-33-11-14-8(12)5-9(15-11)16(3-13-5)10-7(18)6(17)4(27-10)2-26-31(22,23)29-32(24,25)28-30(19,20)21/h3-4,6-7,10,17-18H,2H2,1H3,(H,22,23)(H,24,25)(H2,12,14,15)(H2,19,20,21)/t4-,6-,7-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOBOKJVOTYSJV-KQYNXXCUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N5O13P3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6037146 | |
Record name | 2-Methyl-thio-ATP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6037146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
553.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43170-89-4 | |
Record name | 2-Methyl-thio-ATP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6037146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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